p-Nitrophenylurethane

Description

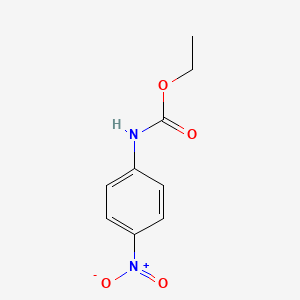

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-(4-nitrophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-2-15-9(12)10-7-3-5-8(6-4-7)11(13)14/h3-6H,2H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBPHMRSYBPXBIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20949083 | |

| Record name | Ethyl (4-nitrophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2621-73-0 | |

| Record name | p-Nitrophenylurethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Nitrophenylurethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Nitrophenylurethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24697 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (4-nitrophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: Unveiling the Versatility of p-Nitrophenylurethane

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-Nitrophenylcarbamic acid ethyl ester | 2621-73-0 [chemicalbook.com]

- 3. pschemicals.com [pschemicals.com]

- 4. p-Nitrophenylurethane | C9H10N2O4 | CID 230135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. youtube.com [youtube.com]

- 10. biosynth.com [biosynth.com]

- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 12. researchgate.net [researchgate.net]

- 13. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. uu.diva-portal.org [uu.diva-portal.org]

- 15. preprints.org [preprints.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. icheme.org [icheme.org]

- 19. peptide.com [peptide.com]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. 4-Nitrophenyl Butyrate | CAS 2635-84-9 | Cayman Chemical | Biomol.com [biomol.com]

- 22. Hydrolysis of p-nitrophenyl esters in mixtures of water and a fluorous solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. fishersci.com [fishersci.com]

- 24. buyat.ppg.com [buyat.ppg.com]

- 25. echemi.com [echemi.com]

- 26. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Structural Analysis of p-Nitrophenylurethane

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and detailed structural characterization of p-nitrophenylurethane and its derivatives. The narrative emphasizes the rationale behind experimental choices and provides robust, self-validating protocols grounded in authoritative literature.

Introduction: The Significance of p-Nitrophenylurethanes

p-Nitrophenylurethanes, more broadly known as p-nitrophenyl carbamates, are a class of organic compounds that serve as crucial intermediates in modern synthetic chemistry. Their utility stems from the electronic properties of the p-nitrophenyl group, which acts as an excellent leaving group. This feature renders the carbamate's carbonyl carbon highly susceptible to nucleophilic attack, making these compounds valuable reagents.

In the fields of medicinal chemistry and drug development, p-nitrophenyl carbamates are frequently employed as stable, activated building blocks for the synthesis of complex ureas and other carbamate-containing molecules.[1][2] The p-nitrophenoxide leaving group is particularly advantageous because its release can be monitored spectrophotometrically, as p-nitrophenol is a bright yellow compound.[3] Furthermore, they serve as effective base-labile protecting groups for amines, offering an orthogonal strategy to common acid-labile groups like Boc (tert-butyloxycarbonyl).[3] This guide will elucidate a common synthetic pathway and detail the analytical techniques required to verify the structure and purity of the target compound.

Synthesis of p-Nitrophenylurethane Derivatives

The synthesis of p-nitrophenylurethanes is typically achieved through the reaction of an amine with p-nitrophenyl chloroformate. This reaction is a classic example of nucleophilic acyl substitution, where the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate.

Reaction Mechanism and Rationale

The core of the synthesis involves the formation of a C-N bond. The mechanism proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of p-nitrophenyl chloroformate.

-

Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

-

Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the most stable leaving group. In this case, the chloride ion is eliminated.

-

Deprotonation: A base, typically a tertiary amine like pyridine or triethylamine, removes the proton from the nitrogen atom, neutralizing the resulting hydrochloric acid (HCl) byproduct and driving the reaction to completion.

Causality Behind Experimental Choices:

-

Acylating Agent (p-Nitrophenyl Chloroformate): This reagent is highly reactive due to the inductive effect of the chlorine atom and the excellent leaving group ability of the p-nitrophenoxide group (which is stabilized by the electron-withdrawing nitro group). This high reactivity allows the reaction to proceed under mild conditions.[4]

-

Solvent (Dichloromethane, THF): Anhydrous aprotic solvents are chosen to dissolve the reactants without participating in the reaction. Dichloromethane (CH2Cl2) is a common choice due to its inertness and ability to dissolve a wide range of organic compounds.[2][5]

-

Base (Pyridine, Triethylamine): The reaction generates HCl as a byproduct. An organic base is essential to scavenge this acid, preventing the protonation of the starting amine (which would render it non-nucleophilic) and shifting the equilibrium towards the product.[2]

-

Temperature Control: The reaction is often initiated at a low temperature (0 °C) to manage the initial exothermicity and prevent potential side reactions. It is then allowed to warm to ambient temperature to ensure completion.[2]

Visualization of the Synthetic Pathway

The following diagrams illustrate the chemical mechanism and the general laboratory workflow for the synthesis.

Experimental Protocol: Synthesis of p-Nitrophenyl N-phenylcarbamate

This protocol is adapted from a representative synthesis of a p-nitrophenylurethane derivative and serves as a robust template.[2]

-

Reaction Setup: To a round-bottom flask containing methylene chloride (20 mL) cooled in an ice-water bath, add aniline (1.0 g, 10.7 mmol) and pyridine (0.9 mL, 11.1 mmol).

-

Reagent Addition: While stirring, add p-nitrophenyl chloroformate (2.2 g, 10.9 mmol) portion-wise to the cooled solution.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to ambient temperature. Reflux the mixture overnight with continuous stirring.

-

Work-up: Cool the solution and wash it sequentially with 1 N sodium bicarbonate (NaHCO₃) solution, water, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product is typically recovered as a yellow solid.

-

Purification: Obtain colorless crystals of the final product by recrystallization from a suitable solvent, such as ethyl acetate.[2] The choice of solvent depends on the specific derivative, with ethanol or ethanol/water mixtures also being common.[6]

Structural Analysis

Confirming the identity and purity of the synthesized p-nitrophenylurethane is critical. A combination of spectroscopic techniques is employed for a comprehensive structural elucidation.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule, such as the urethane linkage and the nitro group.

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound and offers structural clues based on its fragmentation patterns.

Expected Spectral Data

The following table summarizes the characteristic spectral data expected for a typical N-substituted p-nitrophenylurethane.

| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z | Interpretation |

| ¹H NMR | Aromatic Protons (p-nitrophenyl) | δ 8.2-8.4 ppm (d, 2H)δ 7.2-7.4 ppm (d, 2H) | Protons ortho to the -NO₂ group.Protons ortho to the carbamate oxygen.[7][8] |

| N-H Proton | δ 6.5-9.5 ppm (s, 1H) | Urethane N-H proton; shift is variable and depends on solvent/concentration.[9] | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 150-155 ppm | Carbonyl carbon of the urethane group.[10] |

| Aromatic Carbons (p-nitrophenyl) | δ ~155 ppm (C-O)δ ~145 ppm (C-NO₂)δ ~125 ppm (CH)δ ~122 ppm (CH) | Quaternary carbon attached to oxygen.Quaternary carbon attached to nitro group.Aromatic CH carbons.[7] | |

| IR Spectroscopy | N-H Stretch | 3250-3340 cm⁻¹ (sharp, medium) | Stretching vibration of the N-H bond in the secondary urethane.[11] |

| Carbonyl Stretch (C=O) | 1730-1755 cm⁻¹ (strong, sharp) | Stretching vibration of the urethane carbonyl group.[12][13] | |

| Nitro Group (N-O) Stretches | 1510-1530 cm⁻¹ (asymmetric)1340-1350 cm⁻¹ (symmetric) | Asymmetric and symmetric stretching vibrations of the -NO₂ group.[12][14] | |

| C-O Stretch | 1190-1220 cm⁻¹ (strong) | Stretching of the C-O bond adjacent to the carbonyl.[12] | |

| Mass Spectrometry | Molecular Ion (M⁺) | Varies by R-group (e.g., 182.13 for parent) | Corresponds to the molecular weight of the target compound.[15] |

Causality in Spectral Interpretation

-

¹H NMR: The strong deshielding of the aromatic protons ortho to the nitro group (δ ~8.3 ppm) is a direct consequence of the powerful electron-withdrawing nature of this group. This provides a clear diagnostic signal for the p-nitrophenyl moiety.

-

IR Spectroscopy: The position of the carbonyl (C=O) stretching band is highly informative. In urethanes (~1730-1755 cm⁻¹), it appears at a higher wavenumber than in amides (~1680 cm⁻¹) due to the electron-withdrawing effect of the adjacent oxygen atom, which increases the double-bond character of the C=O bond.[11] This allows for clear differentiation between these functional groups.

-

Mass Spectrometry: In mass spectrometry, the fragmentation of polyurethanes and their precursors can reveal the constituent isocyanate and polyol/amine parts, which is a powerful tool for structural confirmation in polymer and materials science.[16][17][18]

Conclusion

p-Nitrophenylurethanes are versatile and indispensable reagents in organic synthesis. The synthetic protocol detailed herein, centered on the reaction of an amine with p-nitrophenyl chloroformate, is reliable and broadly applicable. A rigorous structural analysis using a combination of NMR, IR, and MS is essential for verifying the successful synthesis and purity of the final product. The predictable and distinct spectral signatures of the key functional groups—the urethane linkage and the p-nitrophenyl moiety—allow for unambiguous characterization. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis and analysis of these important chemical intermediates.

References

-

ACS Publications. (2017, January 5). Fast and Facile Synthesis of 4-Nitrophenyl 2-Azidoethylcarbamate Derivatives from N-Fmoc-Protected α-Amino Acids as Activated Building Blocks for Urea Moiety-Containing Compound Library. [Link]

-

PubMed Central (PMC). 4-Nitrophenyl N-phenylcarbamate. [Link]

-

Organic Syntheses. (2020, October 7). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. [Link]

-

Journal of Emerging Investigators. (2022, December 12). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. [Link]

-

Organic Syntheses. Isocyanic acid, p-nitrophenyl ester. [Link]

-

MDPI. Urethane Synthesis in the Presence of Organic Acid Catalysts—A Computational Study. [Link]

-

National Institutes of Health (NIH). (2016, September 26). p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. [Link]

-

The Royal Society of Chemistry. Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling. [Link]

-

ResearchGate. 1 H NMR spectrum of p-nitrophenyl chloroformate-PLA-PEG-FOL (500 MHz, CDCl 3 ). [Link]

-

ResearchGate. ATR-IR spectrum of the p-nitrophenyl-functionalized graphene on copper. [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

-

ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... [Link]

-

National Institutes of Health (NIH). p-Nitrophenylurethane | C9H10N2O4 | CID 230135 - PubChem. [Link]

- Google Patents.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). [Link]

-

ResearchGate. Express Search and Characterization of Nitro Compounds via Visualization Mass Spectrometry | Request PDF. [Link]

-

ResearchGate. (2015, March 11). Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?. [Link]

-

ResearchGate. (PDF) Mass Spectrometry of Polyurethanes. [Link]

-

ResearchGate. Structural Studies of Some o- and p-Nitrophenylcarbamates by IR Spectroscopy and X-Ray Diffraction. [Link]

-

ResearchGate. Mass spectra of the compounds giving rise to the peaks at top: 19.3 min.... [Link]

-

NIST WebBook. Phenol, 4-nitro-. [Link]

-

PubMed (NIH). (2019, October 24). Mass Spectrometry of Polyurethanes. [Link]

-

The Royal Society of Chemistry. Polymer Chemistry ARTICLE. [Link]

-

Spectroscopy Online. (2020, May 21). Organic Nitrogen Compounds IX: Urethanes and Diisocyanates. [Link]

-

PubMed Central (PMC). Mass Spectrometry of Polyurethanes. [Link]

-

ResearchGate. 1 H-nuclear magnetic resonance (NMR) spectra of polyurethane. [Link]

- Google Patents.

- Google Patents.

- Google Patents.

-

ResearchGate. Structural Analysis of Polyurethane Monomers by Pyrolysis GC TOFMS via Dopant-Assisted Atmospheric Pressure Chemical Ionization | Request PDF. [Link]

-

Reddit. (2018, July 22). Recrystallizing nitroacetanilide : r/OrganicChemistry. [Link]

-

ResearchGate. Analysis of the structure and the FT-IR and Raman spectra of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one. Comparisons with the chlorinated and methylated derivatives. [Link]

- Google Patents.

-

ResearchGate. Structural Elucidation, Characterization, Crystal Structure and Hirshfeld Surface Analysis of 1-(2,4,5-trimethoxy-phenyl)-2-nitropropene. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 4-Nitrophenyl N-phenylcarbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. emerginginvestigators.org [emerginginvestigators.org]

- 4. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orgsyn.org [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Mass Spectrometry of Polyurethanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mass Spectrometry of Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safe Handling of p-Nitrophenylurethane

This document provides a comprehensive guide to the safe handling, storage, and disposal of p-Nitrophenylurethane (CAS 2621-73-0), also known as ethyl N-(4-nitrophenyl)carbamate.[1][2] As a compound frequently utilized in biochemical research and organic synthesis, a thorough understanding of its properties and potential hazards is paramount for the safety of laboratory personnel and the integrity of research outcomes.[1] This guide is intended for researchers, scientists, and drug development professionals who may work with this substance.

Compound Identification and Physicochemical Properties

p-Nitrophenylurethane is a solid, pale yellow chemical compound.[2] Its structure, featuring a urethane linkage to a para-nitrophenyl group, makes it a valuable reagent, particularly as a chromogenic substrate and mechanistic probe in enzyme assays.[1] The release of the p-nitrophenolate ion upon hydrolysis allows for convenient spectrophotometric monitoring of enzyme activity.[1] Key identifying and physical properties are summarized below.

| Property | Value | Source(s) |

| Chemical Name | ethyl N-(4-nitrophenyl)carbamate | [1] |

| Synonyms | p-Nitrophenylurethane, 4-Nitrophenylurethane | [2] |

| CAS Number | 2621-73-0 | [1][2] |

| Molecular Formula | C9H10N2O4 | [1][3] |

| Molecular Weight | 210.19 g/mol | [1] |

| Appearance | Pale Yellow to Light Yellow Solid | [2] |

| Melting Point | 128-129 °C | [2][4] |

| Boiling Point | 295.4 °C (Predicted) | [4] |

| Density | 1.336 g/cm³ (Predicted) | [4] |

Hazard Identification and Toxicological Profile

The primary and most consistently documented hazard associated with p-Nitrophenylurethane is its potential to cause an allergic skin reaction, classifying it as a skin sensitizer.[5] However, due to its chemical class (urethane and nitrophenyl compound), a cautious approach assuming other potential hazards is warranted. Urethane-based compounds can pose respiratory risks, and related chemicals have been associated with more severe health effects.[6][7]

Principal Routes of Exposure and Potential Health Effects:

-

Dermal Contact: The most significant risk is skin sensitization (H317), which can lead to an allergic reaction upon repeated exposure.[5] Direct contact may also cause skin irritation.[6]

-

Inhalation: Inhaling the dust of the compound may be harmful and can cause respiratory irritation or allergic symptoms.[5][6] It is critical to avoid breathing in dust or fumes.

-

Eye Contact: Direct contact with the eyes can cause serious irritation.[6][8]

Some safety data sheets for related compounds indicate a potential for carcinogenicity.[9][10] While specific data for p-Nitrophenylurethane is limited, this possibility necessitates stringent handling procedures to minimize any level of exposure. The toxicological database for many specific laboratory chemicals is incomplete, reinforcing the need for prudent practices.[11][12]

Caption: Primary exposure routes and associated health hazards of p-Nitrophenylurethane.

Exposure Controls and Personal Protection

A foundational principle of laboratory safety is the hierarchy of controls, which prioritizes eliminating hazards and relies on personal protective equipment (PPE) as the final line of defense.[11]

3.1 Engineering Controls

The primary engineering control for handling p-Nitrophenylurethane is a properly functioning chemical fume hood .[9][10] All procedures that involve handling the solid powder or preparing solutions must be conducted within a fume hood. This is non-negotiable. The causality is clear: a fume hood prevents the inhalation of fine, potentially sensitizing or toxic dust particles and any vapors from solvents used.[7][13]

3.2 Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.[14]

-

Hand Protection: Chemical-resistant gloves are mandatory.[5] Nitrile gloves provide an effective barrier for incidental contact, but they should be disposed of immediately if contamination is suspected.[15] For extended handling, consider thicker gloves or double-gloving. Always inspect gloves for tears or punctures before use.[13]

-

Eye and Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[5] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[15]

-

Skin and Body Protection: A lab coat must be worn and kept fastened to protect street clothes and skin.[16] For procedures with a higher risk of contamination, flame-retardant and antistatic protective clothing may be appropriate.[9] Do not wear sandals or open-toed shoes in the laboratory.[13]

-

Respiratory Protection: When engineering controls are insufficient, a NIOSH/MSHA-approved respirator may be necessary.[5] However, reliance on respirators indicates a potential failure in engineering controls, which should be addressed first.

Safe Handling and Storage Protocols

Adherence to standard operating procedures is crucial for minimizing exposure and ensuring a safe laboratory environment.[11]

4.1 Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered.[16] Have all necessary equipment, including waste containers, within the hood.

-

Don PPE: Put on all required PPE as described in Section 3.

-

Weighing: To prevent generating dust, do not weigh the compound directly on an open balance. Weigh it on a disposable weigh boat inside the fume hood or a vented balance enclosure.

-

Transfer: Use a spatula to carefully transfer the solid. Avoid any actions that could create dust clouds.

-

Dissolving: If preparing a solution, add the solvent to the vessel containing the p-Nitrophenylurethane slowly. Cap the vessel before mixing or sonicating.

-

Post-Handling: After use, decontaminate the spatula and any other reusable equipment.[15] Wipe down the work surface inside the fume hood.

-

Doffing PPE: Remove gloves and wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[13]

4.2 Storage Requirements

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][8]

-

Keep away from incompatible materials such as strong oxidizing agents.[8]

-

Do not store with food, drink, or other personal items.[13]

Emergency Procedures: Spills and Exposure

Immediate and correct response to an emergency is critical. Do not work alone when handling hazardous chemicals.[16]

5.1 Spill Management

In the event of a spill, the following workflow should be initiated.

Caption: Workflow for responding to a p-Nitrophenylurethane spill.

For small, dry spills, avoid generating dust.[9] Gently sweep the material and place it into a clean, dry, labeled container for disposal.[14] Do not allow the spill to enter drains or waterways.[17]

5.2 First Aid Measures

-

Skin Contact: This is a critical exposure route. Immediately remove all contaminated clothing. Promptly flush the affected area with large amounts of soap and water.[18] Seek medical attention if a rash or irritation develops.[5]

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[18][19] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

-

Inhalation: Move the exposed person to fresh air at once.[18] If breathing has stopped or is difficult, provide artificial respiration or oxygen. Seek immediate medical attention.[5]

-

Ingestion: Rinse the mouth with water.[5] Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[5] Call a poison control center or doctor immediately.

Waste Disposal

Proper disposal is a legal and ethical requirement for protecting environmental and public health.

-

Segregation: Waste containing p-Nitrophenylurethane should be collected in a dedicated, clearly labeled hazardous waste container.[14] Do not mix it with other waste streams unless permitted by your institution's environmental health and safety (EHS) office.

-

Containerization: Use a leak-proof, sealable container.[14] The container must be clearly labeled with "Hazardous Waste," the full chemical name "p-Nitrophenylurethane," and the associated hazard warnings (e.g., "Skin Sensitizer," "Toxic").

-

Disposal: All waste must be disposed of through your institution's EHS program or a licensed chemical waste contractor, in accordance with all local, regional, and national regulations.[5][6]

References

-

p-Nitrophenylurethane | C9H10N2O4 | CID 230135 . PubChem - National Institutes of Health. [Link]

-

p-nitrophenyl urethane of pn-decyloxyaniline . ChemBK. [Link]

-

First Aid Procedures for Chemical Hazards . NIOSH - Centers for Disease Control and Prevention. [Link]

-

p-Nitrophenylurethane . LookChem. [Link]

-

Guidance for harmonisation of first aid instructions in the authorisation of biocidal products . European Chemicals Agency (ECHA). [Link]

-

RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY . University of California, Santa Cruz. [Link]

-

Working with Chemicals - Prudent Practices in the Laboratory . National Center for Biotechnology Information (NCBI). [Link]

-

Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals . University of North Carolina at Chapel Hill. [Link]

-

Product information, 4-Nitrophenylcarbamic acid ethyl ester . P&S Chemicals. [Link]

-

Chemical & Laboratory Safety . Wipf Group - University of Pittsburgh. [Link]

-

Toxicological Profile for Nitrophenols . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

Safety Considerations using Urethane Products . Crosslink Technology Inc. [Link]

-

Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . Central Washington University. [Link]

-

HEALTH EFFECTS - Toxicological Profile for Nitrophenols . National Center for Biotechnology Information (NCBI). [Link]

-

How Do You Dispose Of Polyurethane? . Chemistry For Everyone - YouTube. [Link]

-

Appendix P - Phenol First Aid Guide and PPE . University of California, Berkeley - Environment, Health and Safety. [Link]

-

TOX-52: Urethane . National Toxicology Program. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-Nitrophenylcarbamic acid ethyl ester | 2621-73-0 [chemicalbook.com]

- 3. p-Nitrophenylurethane | C9H10N2O4 | CID 230135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. p-Nitrophenylurethane|lookchem [lookchem.com]

- 5. echemi.com [echemi.com]

- 6. buyat.ppg.com [buyat.ppg.com]

- 7. crosslinktech.com [crosslinktech.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. artsci.usu.edu [artsci.usu.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 16. Chemical & Laboratory Safety [ccc.chem.pitt.edu]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 19. webgate.ec.europa.eu [webgate.ec.europa.eu]

historical overview of p-Nitrophenylurethane discovery and use

An In-depth Technical Guide to the Historical Overview of p-Nitrophenylurethane: Discovery and Use

Abstract

This technical guide provides a comprehensive historical overview of p-Nitrophenylurethane, also known as ethyl N-(4-nitrophenyl)carbamate. From its initial synthesis to its evolution as a pivotal reagent in multiple scientific disciplines, this document traces its journey. We delve into its critical role as an activating group in peptide synthesis, its application as a base-labile protecting group in organic chemistry, and its widespread use as a chromogenic substrate in enzyme kinetics. The guide further explores its modern applications in drug discovery and materials science. Detailed experimental protocols, mechanistic diagrams, and a curated list of references are provided to offer researchers, scientists, and drug development professionals a thorough understanding of this versatile compound's legacy and ongoing relevance.

Introduction

p-Nitrophenylurethane (ethyl N-(4-nitrophenyl)carbamate) is an organic compound with the chemical formula C9H10N2O4.[1][2] Structurally, it is characterized by a urethane (or carbamate) linkage between an ethyl group and a p-nitrophenyl moiety. This unique arrangement, particularly the electron-withdrawing nature of the p-nitrophenyl group, confers valuable reactivity and spectroscopic properties that have been exploited across various fields of chemistry and biology.

Initially explored within the broader context of urethane chemistry, p-nitrophenylurethane and its derivatives, especially p-nitrophenyl esters, have become indispensable tools. Their utility stems from the p-nitrophenoxy group's ability to act as an excellent leaving group and the chromophoric nature of the released p-nitrophenolate ion, which allows for convenient spectrophotometric monitoring of reactions.[1] This guide will chronicle the discovery of this compound and the scientific ingenuity that propelled its use from a laboratory curiosity to a cornerstone reagent in complex molecular synthesis and analysis.

Caption: Chemical structure of p-Nitrophenylurethane.

Chapter 1: Discovery and Synthesis

The synthesis of aromatic urethanes, including p-nitrophenylurethane, emerged from foundational work in organic chemistry focused on the reactions of isocyanates, amines, and alcohols. While specific patents for large-scale manufacturing processes were filed much later, the underlying chemistry has been known for over a century. Early methods for creating urethane linkages involved the reaction of an isocyanate with an alcohol or the reaction of a chloroformate with an amine.

A common laboratory-scale synthesis of p-nitrophenylurethane involves the reaction of p-nitrophenyl isocyanate with ethanol or, more frequently, the reaction of ethyl chloroformate with p-nitroaniline. The latter is often preferred for its readily available starting materials.

Experimental Protocol: Synthesis of p-Nitrophenylurethane from Ethyl Chloroformate and p-Nitroaniline

This protocol describes a representative method for synthesizing p-nitrophenylurethane.

Objective: To synthesize p-Nitrophenylurethane via the acylation of p-nitroaniline with ethyl chloroformate.

Materials:

-

p-Nitroaniline

-

Ethyl chloroformate

-

Pyridine (or another suitable base, e.g., triethylamine)

-

Dichloromethane (or another suitable solvent, e.g., ethyl acetate)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Standard laboratory glassware, magnetic stirrer, and separation funnel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-nitroaniline in dichloromethane. Cool the flask in an ice bath to 0°C.

-

Base Addition: Add pyridine to the solution. Pyridine acts as a base to neutralize the HCl generated during the reaction.

-

Acylation: While stirring vigorously at 0°C, add ethyl chloroformate dropwise to the solution. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the p-nitroaniline spot.

-

Workup: Transfer the reaction mixture to a separation funnel. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated NaHCO3 solution (to remove any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure p-nitrophenylurethane as a crystalline solid.

Caption: General workflow for p-Nitrophenylurethane synthesis.

Chapter 2: Evolution of Applications

The Pivotal Role in Peptide Synthesis

A major breakthrough in the application of p-nitrophenyl derivatives came in the field of peptide synthesis. Before the advent of modern solid-phase synthesis, creating peptides in solution was a laborious process plagued by side reactions and racemization. The "active ester" method, pioneered by researchers like Miklos Bodanszky, revolutionized this area.

p-Nitrophenyl esters of N-protected amino acids were found to be ideal intermediates.[3] They are crystalline, stable, and storable, yet sufficiently reactive to acylate the free amino group of another amino acid or peptide under mild conditions, forming a new peptide bond.[3][4] The electron-withdrawing nitro group makes the carbonyl carbon more electrophilic, facilitating the nucleophilic attack by the amino group. This approach offered a significant advantage by minimizing the risk of racemization at the activated amino acid's chiral center, a common problem with more reactive activating agents.[5]

Caption: Peptide coupling using the active ester method.

A Versatile Protecting Group in Organic Synthesis

The carbamate linkage in p-nitrophenylurethane and related structures provides a basis for their use as protecting groups for amines. The 4-nitrophenyl carbamates are stable under neutral and acidic conditions but can be readily cleaved under mild basic conditions.[6] This "orthogonality" to common acid-labile protecting groups (like the tert-butyloxycarbonyl, Boc, group) is a cornerstone of modern multi-step organic synthesis, allowing for the selective deprotection of different functional groups within the same molecule.[6][7] Upon base-catalyzed hydrolysis, the protecting group is removed, releasing the free amine, carbon dioxide, and the easily detectable yellow p-nitrophenolate ion.[6]

An Indispensable Tool in Enzyme Kinetics

Perhaps the most widespread and enduring application of p-nitrophenyl derivatives is in biochemistry and enzyme kinetics.[1] p-Nitrophenyl esters, butyrates, and other analogs serve as convenient chromogenic substrates for a wide range of hydrolytic enzymes, including esterases, lipases, and proteases.[8][9]

The principle of the assay is straightforward: the enzyme catalyzes the hydrolysis of the ester bond in the p-nitrophenyl substrate. This reaction releases p-nitrophenol, which, at a pH above its pKa (~7.1), deprotonates to form the p-nitrophenolate ion. This ion has a distinct yellow color and a strong absorbance maximum around 400-410 nm.[10][11] By monitoring the increase in absorbance at this wavelength over time using a spectrophotometer, one can precisely determine the rate of the enzymatic reaction. This method is simple, sensitive, and allows for continuous, real-time measurement of enzyme activity, making it ideal for Michaelis-Menten kinetic analysis and inhibitor screening.[12][13]

Table 1: Examples of Enzymes Assayed Using p-Nitrophenyl Substrates

| Enzyme Class | Specific Enzyme Example | Substrate Example | Purpose of Study |

| Esterase | Carboxylesterase | p-Nitrophenyl acetate | Kinetic analysis and inhibition studies[12] |

| Lipase | Pseudomonas sp. Lipase | p-Nitrophenyl butyrate | Characterization of enzyme activity and stability[8] |

| Cutinase/Suberinase | Streptomyces scabies Sub1 | p-Nitrophenyl butyrate (C4) to laurate (C12) | Determining substrate specificity[9] |

| Polyurethanase | Acinetobacter sp. Epux1/Epux2 | p-Nitrophenyl esters (C4 to C12) | Screening for polyurethane-degrading activity[8] |

Chapter 3: Modern Applications and Research Frontiers

The utility of the p-nitrophenylurethane scaffold continues to expand into new scientific domains.

-

Drug Discovery and Prodrugs: The inherent reactivity and structural features of p-nitrophenylurethane derivatives make them attractive for developing advanced materials and prodrugs.[1] In medicinal chemistry, the p-nitrophenyl group can be incorporated into molecules to create prodrugs, where the active drug is released upon enzymatic cleavage within the body.[14] This strategy can be used to improve a drug's solubility, stability, or targeting. Various derivatives have been synthesized and evaluated for their potential as anticancer and anti-inflammatory agents.[15][16]

-

Materials Science and Polymer Chemistry: The urethane linkage is the fundamental repeating unit in polyurethanes, a highly versatile class of polymers.[17][18] While industrial polyurethane production typically uses isocyanates, research into novel synthesis methods and polymer properties sometimes involves precursors related to p-nitrophenylurethane.[19] Additionally, p-nitrophenyl esters have been studied in the context of polymer micelles and their interaction with surfaces.[20]

-

Analytical and Environmental Chemistry: The distinct spectroscopic properties of p-nitrophenol, the hydrolysis product of p-nitrophenylurethane and its esters, make it a key compound in analytical chemistry.[10] Numerous methods, including spectrophotometry and various electrochemical techniques, have been developed for its sensitive detection.[11][21][22] This is particularly relevant in environmental science, as nitrophenols are considered priority pollutants, and monitoring their presence and degradation is crucial.[22]

Conclusion

From its roots in classical organic synthesis, p-nitrophenylurethane and its closely related derivatives have carved out an impressive and lasting legacy. The compound's journey illustrates a perfect marriage of chemical reactivity and physical properties. Its role was first cemented in the challenging arena of peptide synthesis, where it provided a reliable method for forming peptide bonds with minimal racemization. It then proved its versatility as an orthogonal protecting group, a critical concept in the strategic synthesis of complex molecules. Simultaneously, its chromogenic nature made it an invaluable tool for biochemists, enabling simple and continuous assays for a vast array of enzymes that remain standard practice today. As research progresses, the fundamental chemistry of the p-nitrophenylurethane scaffold continues to be leveraged in modern applications, from the rational design of prodrugs to the development of novel polymeric materials. The history of p-nitrophenylurethane is a testament to how a single, well-designed molecule can become a cornerstone of innovation across multiple scientific disciplines.

References

-

8 PLOS.

-

1 Benchchem.

-

9 PubMed Central (PMC).

-

4 ResearchGate.

-

3 ResearchGate.

-

2 PubChem.

-

10 ResearchGate.

-

19 Shaochen Chen.

-

17 Wikipedia.

-

20 PubMed.

-

12 Royal Society of Chemistry.

-

21 PubMed.

-

18 The Essential Chemical Industry.

-

22 PubMed Central (PMC).

-

11 Benchchem.

-

23 PubMed Central (PMC).

-

24 ResearchGate.

-

7 PubMed Central (PMC).

-

5 MDPI.

-

25 Google Patents.

-

26 Google Patents.

-

13 ResearchGate.

-

6 Journal of Emerging Investigators.

-

27 Master Organic Chemistry.

-

28 MDPI.

-

15 PubMed.

-

16 PubMed.

-

29 PubMed Central (PMC).

-

14 Journal of High School Science.

-

30 Google Patents.

Sources

- 1. p-Nitrophenylurethane|C9H10N2O4|2621-73-0 [benchchem.com]

- 2. p-Nitrophenylurethane | C9H10N2O4 | CID 230135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. emerginginvestigators.org [emerginginvestigators.org]

- 7. Chemical Methods for Peptide and Protein Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.plos.org [journals.plos.org]

- 9. Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. jhss.scholasticahq.com [jhss.scholasticahq.com]

- 15. Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design and Synthesis of Coumarin Derivatives as Novel PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Polyurethane - Wikipedia [en.wikipedia.org]

- 18. Polyurethanes [essentialchemicalindustry.org]

- 19. schen.ucsd.edu [schen.ucsd.edu]

- 20. Reactivity and Coaggregation of p-Nitrophenyl Esters with Polymer Micelles at Solid Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A Comparative Electrochemical Behaviour Study and Analytical Detection of the p-Nitrophenol Using Silver Solid Amalgam, Mercury, and Silver Electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A new peptide-based urethane polymer: synthesis, biodegradation, and potential to support cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. US5306842A - Method of manufacturing aromatic urethanes - Google Patents [patents.google.com]

- 26. US3895054A - Process for the manufacture of urethanes - Google Patents [patents.google.com]

- 27. masterorganicchemistry.com [masterorganicchemistry.com]

- 28. mdpi.com [mdpi.com]

- 29. Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 30. US4629804A - Process for preparation of urethanes - Google Patents [patents.google.com]

The Urethane Linkage Revisited: Exploring Derivatives of p-Nitrophenylurethane as a Versatile Scaffold for Novel Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The p-Nitrophenylurethane scaffold, while historically significant in peptide synthesis and enzyme kinetics, is undergoing a renaissance as a privileged structure in modern medicinal chemistry and materials science. Its unique electronic properties, conferred by the electron-withdrawing nitro group, and the versatile reactivity of the urethane linkage make it an ideal starting point for the rational design of novel bioactive molecules. This guide provides an in-depth exploration of the synthesis, characterization, and burgeoning applications of p-Nitrophenylurethane derivatives. We delve into the causality behind experimental design, present self-validating protocols, and highlight recent breakthroughs in their use as potent enzyme inhibitors and anticancer agents, moving beyond theoretical discussion to practical, field-proven insights.

The Strategic Imperative for Derivatization

The core p-Nitrophenylurethane structure, chemically known as ethyl N-(4-nitrophenyl)carbamate, is a valuable research compound, but its true potential is unlocked through targeted derivatization.[1][2] The rationale for exploring its derivatives is threefold:

-

Modulation of Reactivity: The p-nitrophenyl group is an excellent leaving group, making these compounds effective carbamoylating agents. This reactivity is central to their mechanism as enzyme inhibitors, where they can form covalent bonds with key active site residues, such as serine.[1]

-

Introduction of Pharmacophores: The core scaffold can be functionalized with various chemical moieties to interact with specific biological targets. By appending amino acids, heterocyclic rings, or other pharmacologically active groups, derivatives can be tailored for enhanced potency and selectivity against targets in oncology, inflammation, and infectious diseases.[3][4][5]

-

Fine-Tuning Physicochemical Properties: Derivatization allows for the optimization of drug-like properties, including solubility, membrane permeability, and metabolic stability, which are critical for translating a bioactive compound into a viable therapeutic candidate.

Synthesis and Characterization: A Chemist's Guide

The synthesis of p-Nitrophenylurethane derivatives can be approached through several reliable routes, the choice of which depends on the desired final structure and the available starting materials.

Key Synthetic Methodologies

Traditional methods often involve multi-step procedures.[1] However, more streamlined approaches are now common:

-

From Activated Carbonates: A robust method involves the reaction of an amine-containing molecule with an activated carbonate, such as bis(4-nitrophenyl)carbonate. This approach avoids the use of hazardous isocyanates and produces stable urethane intermediates that are easily purified.[1]

-

From Isocyanates: For specific applications, isocyanates derived from precursors like Fmoc-amino acid azides can be reacted with p-nitrophenol. This method is highly efficient for generating libraries of peptidyl ureas and related compounds.[6]

-

N-Carbamoylation: A significant route for creating derivatives of amino acids involves the N-carbamoylation of onium salts of amino acids using diphenyl carbonate (DPC).[1]

Below is a generalized workflow for the synthesis and subsequent biological screening of a library of p-Nitrophenylurethane derivatives.

Caption: Workflow for Derivative Synthesis and Screening.

Protocol: General Synthesis of an N-Substituted p-Nitrophenylurethane Derivative

This protocol describes a self-validating system for synthesizing a derivative via the activated carbonate method.

Materials:

-

Primary or secondary amine (1.0 eq)

-

Bis(p-nitrophenyl)carbonate (1.1 eq)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the amine starting material in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base (TEA or DIPEA) to the solution and stir for 5 minutes at room temperature. The base acts as a scavenger for the HCl that would otherwise be generated, preventing unwanted side reactions.

-

In a separate flask, dissolve bis(p-nitrophenyl)carbonate in anhydrous DCM.

-

Add the carbonate solution dropwise to the stirring amine solution at 0 °C (ice bath). The dropwise addition helps to control the reaction exotherm.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

Validation: Successful synthesis is confirmed by characterization. The release of p-nitrophenol as a byproduct can often be observed by the appearance of a yellow color upon basic work-up.

Structural Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized derivatives. A combination of spectroscopic techniques is typically employed.[3][7][8]

| Technique | Key Observable Feature | Interpretation |

| ¹H NMR | Aromatic protons (δ 7.5-8.3 ppm) | Signals corresponding to the p-substituted phenyl ring. |

| NH proton (δ ~9-10 ppm, broad) | Urethane N-H proton; position can vary. | |

| ¹³C NMR | Carbonyl carbon (δ ~150-155 ppm) | Characteristic signal for the urethane C=O group. |

| FT-IR | Strong absorption band (1700-1750 cm⁻¹) | C=O stretching vibration of the urethane linkage.[9] |

| N-H stretching band (~3300 cm⁻¹) | Urethane N-H bond vibration. | |

| Mass Spec. | Molecular ion peak [M+H]⁺ or [M]⁺ | Confirms the molecular weight of the synthesized derivative. |

| Table 1: Spectroscopic data for a representative p-Nitrophenylurethane derivative. |

Novel Applications in Drug Discovery and Beyond

The versatility of the p-Nitrophenylurethane scaffold has led to its exploration in several cutting-edge applications.

Enzyme Inhibition: A Precision Tool

Derivatives of p-nitrophenyl carbamates are invaluable tools for investigating enzyme inhibition, particularly for serine proteases and esterases.[1] The underlying principle is the carbamoylation of a catalytically crucial serine residue within the enzyme's active site, leading to inactivation.[1]

The release of the p-nitrophenolate ion during hydrolysis provides a convenient spectrophotometric signal for monitoring enzyme activity in real-time, making these compounds excellent chromogenic substrates for high-throughput screening.[1][10] This property is widely used to determine key kinetic parameters like IC₅₀ and Kᵢ for novel inhibitors.[10][11]

Caption: Mechanism of Serine Protease Inhibition.

Protocol: Spectrophotometric Enzyme Inhibition Assay

Objective: To determine the IC₅₀ value of a test compound against a target esterase using a p-nitrophenyl ester substrate.

Reagents:

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Target Enzyme solution (e.g., Porcine Pancreatic Lipase)

-

Substrate: p-Nitrophenyl palmitate (pNPP) stock solution in isopropanol.[10]

-

Test Compound (Inhibitor) stock solution in DMSO.

-

96-well microplate

-

Spectrophotometer (plate reader)

Procedure:

-

In the wells of a 96-well plate, add 180 µL of Assay Buffer.

-

Add 10 µL of various concentrations of the test compound (inhibitor). For the control (100% activity), add 10 µL of DMSO.

-

Add 10 µL of the enzyme solution to each well, mix gently, and pre-incubate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 10 µL of the pNPP substrate solution to each well.

-

Immediately measure the absorbance at 405 nm every minute for 20-30 minutes. The rate of increase in absorbance is proportional to enzyme activity.[10]

-

Calculate the rate of reaction (V) for each inhibitor concentration.

-

Determine the percentage of inhibition: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

-

Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Self-Validation: The control wells should show a linear increase in absorbance over time. A known inhibitor (e.g., Orlistat for lipase) should be run as a positive control to validate the assay setup.[10]

| Derivative Class | Target Enzyme | Activity (IC₅₀) | Reference |

| Flavonoid Derivative | Pancreatic Lipase | Competitive Inhibition | [10] |

| Imidazole Derivatives | Cytochrome P450 (CYP3A4) | Submicromolar Range | [12] |

| Bis(p-nitrophenyl) phosphate | Carboxylesterase | 0.79 µmol L⁻¹ | [11] |

| Table 2: Examples of Inhibitory Activity using p-Nitrophenyl Substrates. |

Anticancer Drug Discovery

The urea and urethane functionalities are prevalent in a multitude of clinically approved drugs, valued for their ability to form stable hydrogen bonds with protein targets.[4] The nitrophenyl group itself is a key component in many bioactive molecules, including those with anticancer properties.[3][13][14] Researchers have leveraged the p-Nitrophenylurethane scaffold to develop novel anticancer agents.

-

Targeting Kinases: Many kinase inhibitors feature a urea or urethane hinge-binding motif. Derivatives have been designed to target critical kinases in angiogenesis, such as VEGFR-2, showing potent inhibitory activity in the nanomolar to low-micromolar range.[5][15]

-

Inducing Apoptosis: Novel chalcone derivatives containing a 3-nitrophenyl group have been shown to induce apoptosis in colon cancer cells with high selectivity over healthy cells.[13]

-

Heterocyclic Conjugates: Synthesizing conjugates of p-Nitrophenylurethane with heterocyclic systems like tetrahydroisoquinoline has yielded compounds with moderate to strong activity against pancreatic (PACA2) and lung (A549) cancer cell lines.[3][7]

| Derivative Scaffold | Cancer Cell Line | Activity (IC₅₀) | Proposed Mechanism | Reference |

| Benzofuran-3-nitrophenyl chalcone | HCT-116 (Colon) | 1.71 µM | Apoptosis Induction | [13] |

| 5-NPIC Indazole-carboxamide | Various | Potent Activity | Kinase Inhibition | [5] |

| Tetrahydroisoquinolines | PACA2, A549 | Moderate to Strong | Not specified | [3] |

| Table 3: Anticancer Activity of Selected Nitrophenyl-Containing Derivatives. |

Future Outlook and Conclusion

The exploration of p-Nitrophenylurethane derivatives is far from complete. Emerging areas of interest include their use in "click chemistry" for rapid lead discovery and the development of novel biomaterials.[16] The synthesis of allophanate-derived branched glycoforms from p-nitrophenyl carbamates points towards applications in creating complex, rigidified oligosaccharide mimetics.[17]

As a Senior Application Scientist, my experience indicates that the true value of a chemical scaffold lies not in its historical application but in its potential for future innovation. The p-Nitrophenylurethane core is a testament to this principle. Its synthetic tractability, combined with its inherent reactivity and utility as a chromogenic probe, ensures its continued relevance. For researchers in drug discovery, this scaffold offers a reliable and versatile platform for generating diverse chemical libraries to tackle complex biological targets. The insights and protocols provided in this guide are intended to empower scientists to harness the full potential of these remarkable compounds.

References

-

Journal of Biological Chemistry. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. (2021-05-21). Available from: [Link].

-

ResearchGate. Synthesis of Peptidyl Ureas Using p-Nitrophenyl-(9-fluorenylmethoxy Carbonylamino)methyl Carbamate Derivatives. (2025-08-07). Available from: [Link].

-

PubMed. Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors. Available from: [Link].

-

J-STAGE. SYNTHESIS OF URETHANE DERIVATIVES BY REACTIONS OF a-BROMOACYLOPHENONES OR EPICHLOROHYDRIN WITH CARBON DIOXIDE AND ALIPHATIC MINE. Available from: [Link].

-

ScienceDirect. Anti-inflammatory and anticancer p-terphenyl derivatives from fungi of the genus Thelephora. (2022-09-15). Available from: [Link].

-

PubMed. Synthesis of allophanate-derived branched glycoforms from alcohols and p-nitrophenyl carbamates. Available from: [Link].

-

PubChem. p-Nitrophenylurethane. Available from: [Link].

-

National Center for Biotechnology Information. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). (2022-03-04). Available from: [Link].

-

ResearchGate. (PDF) Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydro-isoquinolines Bearing 3(4). Available from: [Link].

-

National Center for Biotechnology Information. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Available from: [Link].

-

National Center for Biotechnology Information. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. Available from: [Link].

-

ResearchGate. Exploring 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide (5-NPIC) Derivatives as Anticancer Agents: Synthesis, Docking, and Molecular Dynamics Insights. Available from: [Link].

-

PubMed Central. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Available from: [Link].

-

PubMed. Recent applications of click chemistry in drug discovery. Available from: [Link].

-

PubMed. Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis. (2020-12-23). Available from: [Link].

-

ResearchGate. Bioactive prenylated phenyl derivatives derived from marine natural products: Novel scaffolds for the design of BACE inhibitors. (2025-08-06). Available from: [Link].

-

ResearchGate. Bioactive prenylated phenyl derivatives derived from marine natural products: novel scaffold for the design of BACE inhibitors. (2025-08-06). Available from: [Link].

-

PubMed Central. Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. (2019-09-06). Available from: [Link].

-

ResearchGate. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (2024-03-12). Available from: [Link].

-

Marshall Digital Scholar. Hydrolysis of p-Nitrophenyl Esters Promoted by Semi-fluorinated Quaternary Ammonium Polymer Latexes and Films. Available from: [Link].

Sources

- 1. benchchem.com [benchchem.com]

- 2. p-Nitrophenylurethane | C9H10N2O4 | CID 230135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of allophanate-derived branched glycoforms from alcohols and p-nitrophenyl carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Study and Application of p-Nitrophenylurethane

Executive Summary

p-Nitrophenylurethane (p-NPU) and its related p-nitrophenyl (PNP) activated esters represent a cornerstone class of reagents in modern biochemical and synthetic chemistry. Their utility stems from a unique combination of reactivity and reportability. The electron-withdrawing nature of the nitrophenyl group renders the urethane or ester linkage highly susceptible to nucleophilic attack, while simultaneously providing a chromogenic leaving group, p-nitrophenol, whose release can be monitored spectrophotometrically. This dual functionality makes p-NPU derivatives invaluable as substrates for enzyme kinetic assays, reagents for the mild and efficient synthesis of carbamates and ureas, and as base-labile protecting groups with a built-in mechanism for monitoring deprotection. This guide provides an in-depth exploration of the synthesis, characterization, core applications, and mechanistic underpinnings of p-nitrophenylurethane chemistry, tailored for researchers, scientists, and professionals in drug development.

Introduction to p-Nitrophenylurethane

p-Nitrophenylurethane is an organic compound featuring a carbamate functional group linking a p-nitrophenyl group to an ethyl ester. However, the broader and more functionally significant class of compounds are p-nitrophenyl carbamates and carbonates, where the p-nitrophenyl group serves as an activating moiety. The key to their utility is the p-nitrophenoxide anion, an excellent leaving group due to the resonance stabilization afforded by the para-nitro group.

This inherent reactivity is harnessed in several critical applications:

-

Enzyme Kinetics: As chromogenic substrates, they enable continuous, real-time monitoring of enzyme activity for hydrolases like esterases, lipases, proteases, and ureases.[1][2][3]

-

Organic Synthesis: They serve as efficient carbamoylating or acylating agents for the synthesis of ureas, carbamates, and amides under mild conditions.[4][5]

-

Protecting Group Chemistry: They function as base-labile protecting groups for amines and alcohols, offering an orthogonal strategy to common acid-labile groups like Boc. The deprotection can be visually tracked by the appearance of the yellow p-nitrophenolate.[6]

This guide will systematically detail the practical and theoretical aspects of working with these powerful chemical tools.

Synthesis and Characterization

The reliable synthesis and rigorous characterization of p-nitrophenyl activated reagents are paramount for reproducible downstream applications.

Synthesis of p-Nitrophenyl Activated Carbamates

A common and straightforward method involves the acylation of an alcohol or amine with p-nitrophenyl chloroformate. This reaction proceeds efficiently to yield the desired activated carbonate or carbamate.

Experimental Protocol: Synthesis of Benzyl p-Nitrophenyl Carbonate

This protocol describes the synthesis of a model p-nitrophenyl carbonate, which can be adapted for other alcohols. The product serves as a protecting group for the alcohol.

-

Reagent Preparation: Dissolve benzyl alcohol (1.0 eq) and pyridine (1.1 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.

-

Reaction Initiation: Slowly add a solution of p-nitrophenyl chloroformate (1.05 eq) in anhydrous DCM to the cooled alcohol solution over 30 minutes. The pyridine acts as a base to neutralize the HCl byproduct.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl to remove pyridine, followed by saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a solvent system like ethyl acetate/hexane to yield the pure benzyl p-nitrophenyl carbonate as a crystalline solid.[7]

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Physicochemical and Spectroscopic Properties

Proper characterization ensures the identity and purity of the synthesized reagent.

| Property | Data | Source |

| Chemical Formula | C₉H₁₀N₂O₄ | [8] |

| Molecular Weight | 210.19 g/mol | [8] |

| Appearance | Typically a white to pale yellow crystalline solid | General Observation |

| p-Nitrophenol λmax | ~317 nm (protonated, acidic/neutral pH) | [9] |

| p-Nitrophenolate λmax | ~400-420 nm (deprotonated, alkaline pH) | [3] |

| FTIR (Urethane) | N-H stretch (~3300 cm⁻¹), C=O stretch (~1710-1730 cm⁻¹) |

Analytical Quantification

Quantitative analysis of p-nitrophenol and its derivatives is crucial for kinetic studies and reaction monitoring. High-Performance Liquid Chromatography (HPLC) is a robust and widely used method.[10]

Key Parameters for HPLC Method Development:

-

Column: A reversed-phase column (e.g., C18) is typically effective.

-

Mobile Phase: An isocratic or gradient system of acetonitrile or methanol and an aqueous buffer (e.g., citrate or phosphate buffer) is common. Ion-pairing agents like tetrabutylammonium bromide can be used to improve the retention of charged species like p-nitrophenyl sulfate.[10]

-

Detection: UV-Vis detection is ideal. For simultaneous detection of p-nitrophenol and its conjugates, a wavelength of 290 nm can be used, while 405 nm is specific for the p-nitrophenolate anion in kinetic assays.[1][10]

Other viable techniques include Gas Chromatography-Mass Spectrometry (GC-MS), often requiring derivatization to increase volatility, and UV-Vis Spectrophotometry for simpler applications.[9][11]

Core Applications & Methodologies

The versatility of p-nitrophenylurethane and its analogs is best demonstrated through their primary applications.

Chromogenic Substrates for Enzyme Kinetics

The most prominent use of p-nitrophenyl derivatives is in the continuous colorimetric assay of hydrolytic enzymes. The enzymatic cleavage of the urethane or ester bond liberates p-nitrophenol.[1] Under alkaline conditions (typically pH > 8), p-nitrophenol is deprotonated to the p-nitrophenolate ion, which has a distinct yellow color and strong absorbance around 405 nm.[1][3] The rate of color formation is directly proportional to the enzyme's activity.

Causality: The choice of an alkaline buffer is critical. It serves two purposes: 1) it ensures the immediate and complete conversion of the released p-nitrophenol to the chromogenic p-nitrophenolate, and 2) it often provides the optimal pH for the activity of the enzyme being studied (e.g., many lipases and proteases).

Caption: General workflow for an enzyme activity or inhibition assay.

Experimental Protocol: Lipase Activity Assay using a p-Nitrophenyl Ester

This protocol uses p-nitrophenyl butyrate (pNPB) as a substrate but is adaptable for p-NPU or other p-nitrophenyl esters to assay various hydrolases.

-

Reagent Preparation:

-

Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 8.0, containing 0.1% Triton X-100 to aid in substrate solubility.

-

Enzyme Solution: Prepare a stock solution of the lipase (e.g., 1 mg/mL) in cold assay buffer. Keep on ice and dilute to the desired working concentration just before use.

-

Substrate Stock: Dissolve p-nitrophenyl butyrate in isopropanol or acetonitrile to a concentration of 20 mM.

-

-

Assay Setup:

-

In a 96-well microplate, add 180 µL of assay buffer to each well.

-

Add 10 µL of the enzyme solution (or buffer for the "no enzyme" control).

-

To test inhibitors, add the inhibitor solution at this stage and pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes.[3]

-

-

Reaction Initiation:

-

Initiate the reaction by adding 10 µL of the substrate stock solution to each well, bringing the final volume to 200 µL.

-

-

Data Acquisition:

-

Immediately place the plate in a microplate reader pre-heated to the assay temperature.

-

Measure the absorbance at 405 nm every 30-60 seconds for 15-30 minutes.[3]

-

-

Data Analysis:

-

For each well, plot absorbance versus time. The initial linear portion of the curve represents the initial velocity (V₀).

-

Calculate the slope (ΔAbs/min) of this linear region.

-

Subtract the slope of the "no enzyme" control to correct for spontaneous substrate hydrolysis.

-

Convert the rate from ΔAbs/min to µmol/min/mg of enzyme using the Beer-Lambert law (A = εcl), where ε for p-nitrophenolate is ~18,000 M⁻¹cm⁻¹.

-

Reagents for Carbamate and Urea Synthesis

p-Nitrophenyl carbamates are excellent electrophiles for the synthesis of ureas and other carbamates. They react cleanly with primary and secondary amines, where the amine displaces the p-nitrophenoxide leaving group. This method avoids the use of hazardous reagents like phosgene or isocyanates.[5][12]

Causality: The high reactivity is driven by the electron-poor nature of the carbonyl carbon, which is activated by both the adjacent nitrogen and the strongly electron-withdrawing p-nitrophenoxy group. This makes it highly susceptible to nucleophilic attack by amines.

Caption: Synthesis of ureas via p-nitrophenyl carbamate.

An efficient two-step synthesis of monosubstituted ureas uses 4-nitrophenyl-N-benzylcarbamate. The initial reaction with an amine yields a protected urea, which is then deprotected via hydrogenolysis to give the final product.[5] This strategy is particularly useful for derivatizing complex, water-soluble polyamines like aminoglycoside antibiotics.[5]

Base-Labile Protecting Groups

In multi-step organic synthesis, particularly peptide synthesis, orthogonal protecting groups are essential.[13] p-Nitrophenyl carbonates and carbamates serve as effective base-labile protecting groups for alcohols and amines, respectively.[6] They are stable in neutral and acidic conditions but are readily cleaved under mild basic conditions (e.g., dilute piperidine or aqueous base).[6]

Causality: The orthogonality arises from their distinct cleavage mechanism compared to acid-labile groups (e.g., Boc, tBu) or groups removed by hydrogenolysis (e.g., Z, Bn). This allows for selective deprotection in the presence of other protecting groups. The release of the yellow p-nitrophenolate provides a convenient visual and spectroscopic method to monitor the deprotection reaction, ensuring it proceeds to completion.[6]

Mechanistic Insights into Reactivity

Understanding the chemical principles governing the behavior of p-NPU is key to its effective application.

The Role of the p-Nitrophenyl Leaving Group

The functionality of p-NPU derivatives is dominated by the properties of the p-nitrophenoxy moiety.

-

Electronic Activation: The nitro group is a powerful electron-withdrawing group via both inductive and resonance effects. This withdraws electron density from the urethane/ester carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack.

-

Leaving Group Stability: The p-nitrophenoxide anion formed upon cleavage is a relatively weak base and is highly stabilized by resonance, which delocalizes the negative charge across the aromatic ring and the nitro group. A stable leaving group corresponds to a lower activation energy for the substitution reaction.[14]

Hydrolysis and Reaction Kinetics

The hydrolysis of p-nitrophenyl esters and carbamates typically proceeds through a tetrahedral intermediate.[14] Kinetic studies of the alkaline hydrolysis of related p-nitrophenyl esters show that the reaction rate is highly dependent on the solvent composition, indicating significant stabilization of the transition state in polar aprotic solvents like DMSO compared to water.[15]

Caption: Simplified mechanism for base-catalyzed hydrolysis of p-NPU.

For enzymatic reactions, p-nitrophenyl carbamate has been shown to be a substrate for urease with a lower Michaelis constant (Km) than urea itself (0.67 mM vs. 2.0 mM), indicating a higher affinity for the enzyme's active site.[16] The identical maximum velocity (Vmax) for both substrates suggests a common rate-limiting step, proposed to be the release of the first ammonia molecule.[16]

Conclusion and Future Perspectives